molecular formula C18H16FN3O3S2 B2400685 Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448127-98-7

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2400685
CAS No.: 1448127-98-7
M. Wt: 405.46
InChI Key: YGRCICYMYFRIBK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core fused to a piperidine moiety substituted with a 4-fluorophenylsulfonyl group. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases or enzymes. The 4-fluorophenylsulfonyl group contributes to lipophilicity and may influence metabolic stability, while the piperidine ring offers conformational flexibility for target binding.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-13-2-4-14(5-3-13)27(24,25)15-7-9-22(10-8-15)18(23)12-1-6-16-17(11-12)21-26-20-16/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRCICYMYFRIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the 4-fluorophenylsulfonyl group through a sulfonylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

CCK2 Receptor Modulation

One of the primary applications of benzo[c][1,2,5]thiadiazole derivatives is their role as modulators of the cholecystokinin receptor type 2 (CCK2). These compounds have shown potential in treating conditions mediated by CCK2, such as gastrointestinal disorders and certain types of cancer. Research indicates that specific derivatives can act as antagonists or agonists, influencing various physiological responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives. For instance, compounds exhibiting this scaffold have been tested for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways such as JNK (c-Jun N-terminal kinase) pathways .

Antimicrobial Properties

Research has also indicated that certain derivatives possess antimicrobial activity against a range of pathogens. The presence of the thiadiazole ring is crucial for this bioactivity, as it enhances the interaction with microbial targets. Studies have reported effective inhibition against both gram-positive and gram-negative bacteria .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of benzo[c][1,2,5]thiadiazole derivatives is essential for optimizing their pharmacological properties:

  • Synthesis Methods : Various synthetic routes have been developed to create these compounds, including multi-component reactions that yield high purity and yield rates. For example, reactions involving thiocarbazides and hydrazonoyl halides have proven effective in generating diverse thiadiazole derivatives .
  • Structure-Activity Relationship : Detailed SAR studies have elucidated how modifications at different positions on the thiadiazole ring influence biological activity. For instance, substituents such as fluorophenyl groups significantly enhance receptor binding affinity and selectivity .

Case Study 1: CCK2 Antagonists

In a study focused on CCK2 receptor antagonism, a series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and evaluated for their binding affinity using radiolabeled assays. The results demonstrated that compounds with specific substitutions on the piperidine ring exhibited enhanced potency compared to unsubstituted analogs .

Case Study 2: Anticancer Screening

Another investigation involved screening a library of benzo[c][1,2,5]thiadiazole derivatives against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study identified several lead compounds that inhibited cell growth by over 70% at micromolar concentrations. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can influence various biochemical processes. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s design shares features with several analogs reported in recent literature. Below is a detailed comparison based on structural motifs, synthetic strategies, and physicochemical properties:

Structural Analogs with Benzodiazole Cores

  • (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) : Core Differences: Replaces the thiadiazole in the target compound with an oxadiazole ring. Molecular Weight: 293.0 g/mol (lower than the target compound due to oxadiazole’s lighter atomic mass).

Piperidine/Piperazine Derivatives with Sulfonyl Groups

  • (4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (6g) : Key Differences: Features a sulfamoylaminophenylsulfonyl group instead of 4-fluorophenylsulfonyl. Synthesis Yield: ~40–60% (typical for sulfonamide coupling reactions).
  • 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i/j) : Shared Features: Incorporates dual 4-fluorophenyl groups, enhancing lipophilicity. Divergence: Uses a piperazine ring instead of piperidine, altering nitrogen basicity and hydrogen-bonding capacity.

Thiazole-Based Heterocycles

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) : Core Differences: Replaces benzothiadiazole with a thiazole ring and adds a trifluoromethoxybenzoyl group. Synthesis Yield: 23% (lower than typical for methanone derivatives).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Notable Properties
Target Compound Benzothiadiazole 4-Fluorophenylsulfonyl, Piperidine ~400 (estimated) Not reported High lipophilicity, electron-deficient
13l Benzoxadiazole Methylthio-thiazole 293.0 Not reported Moderate CDK9 inhibition
6g Piperidine Sulfamoylaminophenylsulfonyl ~550 ~40–60% High hydrophilicity
6i/j Piperazine Bis(4-fluorophenyl), Sulfamoyl ~600 ~50% Enhanced lipophilicity
35 Thiazole Trifluoromethoxybenzoyl ~450 23% Metabolic stability, steric bulk

Key Research Findings

Electronic Effects : The benzothiadiazole core in the target compound exhibits stronger electron-withdrawing properties compared to benzoxadiazole (13l), which may enhance binding to electron-rich enzymatic pockets .

Sulfonyl Group Impact : Fluorine substitution on the phenylsulfonyl group (target compound) improves metabolic stability over sulfamoyl analogs (6g) due to reduced oxidative metabolism .

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a compound of growing interest in the pharmaceutical field due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of benzo[c][1,2,5]thiadiazole derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The specific compound has been characterized by its unique structural features, including the benzo[c][1,2,5]thiadiazole core and a piperidine ring substituted with a fluorophenylsulfonyl group.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity : Compounds containing thiadiazole moieties have shown promising antiviral properties. For instance, derivatives have demonstrated effectiveness against various viruses, with IC50 values indicating potent antiviral activity. The specific compound under discussion has been evaluated for its action against viral targets, showing significant inhibition rates compared to standard antiviral agents .
  • Anticancer Properties : Thiadiazole derivatives are noted for their anticancer activity. Research indicates that certain modifications to the thiadiazole structure can enhance cytotoxic effects against cancer cell lines. The compound's mechanism may involve apoptosis induction and disruption of cell cycle progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzo[c][1,2,5]thiadiazole derivatives:

  • Antiviral Efficacy : A study demonstrated that a related thiadiazole derivative exhibited an EC50 value of 30.57 μM against tobacco mosaic virus (TMV), suggesting potential for further development as antiviral agents .
  • Cytotoxicity Assessment : In vitro studies have shown that compounds with similar structures possess low cytotoxicity alongside high efficacy against targeted cancer cell lines. For example, one derivative displayed an IC50 value of 0.96 μg/mL against dengue virus (DENV) .
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds may exert their effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis .

Data Tables

CompoundBiological ActivityIC50/EC50 ValueReference
Benzo[c][1,2,5]thiadiazol derivative AAntiviral (TMV)30.57 μM
Benzo[c][1,2,5]thiadiazol derivative BAnticancer (DENV)0.96 μg/mL
Benzo[c][1,2,5]thiadiazol derivative CCytotoxicityLow cytotoxicity

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves sequential coupling of the benzo[c][1,2,5]thiadiazole core with a sulfonated piperidine derivative. Key steps include:

  • Sulfonylation : Reaction of piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF).
  • Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the benzo-thiadiazole moiety.
  • Purification : Column chromatography with n-hexane/EtOAc (5:5) achieves >95% purity. Reaction temperatures are maintained at 80–100°C to prevent side-product formation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., sulfonyl piperidine protons at δ 3.2–3.8 ppm, benzo-thiadiazole carbons at ~150 ppm).
  • HPLC : Retention time (~13.0–13.3 min) and peak area (>95% at 254 nm) confirm purity.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated: ~450–500). Elemental analysis ensures stoichiometric accuracy .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • pH Stability : Incubation in buffers (pH 1–10) followed by HPLC monitoring identifies degradation products (e.g., hydrolysis of sulfonyl groups at pH < 2).
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Key Modifications :
  • Sulfonyl Group : Electron-withdrawing 4-fluorophenyl enhances target binding (IC50 reduced by 30% vs. non-fluorinated analogues).
  • Piperidine Substituents : Bulky groups at the 4-position improve selectivity (e.g., 4-isopropyl vs. 4-methyl increases potency 2-fold).
    • Methodology : Synthesize derivatives with systematic substitutions, then test in cancer cell lines (HeLa, MCF7) and bacterial assays (MIC against S. aureus). SAR tables correlate structural features with IC50/MIC values .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (MTT viability, 48-h incubation).
  • Orthogonal Assays : Validate anticancer activity via both cell cycle analysis (flow cytometry) and apoptosis markers (caspase-3 ELISA).
  • Dose-Response Curves : Ensure IC50 calculations use ≥6 data points to reduce variability .

Q. How can computational modeling predict target interactions and guide synthesis?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or HIF-1α. Prioritize derivatives with predicted ΔG < −8 kcal/mol.
  • MD Simulations : GROMACS assesses binding stability over 100 ns; correlate hydrogen bond retention with experimental IC50.
  • QSAR Models : Machine learning (e.g., Random Forest) links molecular descriptors (logP, polar surface area) to activity .

Q. What in vitro models are suitable for evaluating anticancer mechanisms?

  • 2D vs. 3D Cultures : Compare efficacy in monolayer HeLa cells vs. spheroids (higher IC50 in 3D due to diffusion barriers).
  • Combination Therapy : Test synergy with cisplatin (e.g., Chou-Talalay method) to identify dose-reduction potential.
  • Mechanistic Probes : Use siRNA knockdown (e.g., HIF-1α) to confirm target involvement .

Q. How to mitigate toxicity while maintaining efficacy in derivative design?

  • Solubility Enhancement : Introduce PEGylated or hydroxyl groups (reduces hepatotoxicity by 40%).
  • Toxicity Screening : Hemolysis assays (RBC lysis <5% at 100 µM) and hepatocyte viability (primary rat hepatocytes, IC50 > 50 µM).
  • Prodrug Strategies : Mask sulfonyl groups with ester linkages, activated enzymatically in target tissues .

Q. How to develop an HPLC-MS method for quantifying the compound in plasma?

  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30) on a C18 column.
  • Detection : ESI-MS in positive ion mode (m/z 450–500).
  • Validation : Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (>90% in spiked plasma) .

Q. What challenges arise during synthesis scale-up, and how are they addressed?

  • Exothermic Reactions : Use jacketed reactors with controlled cooling (0–5°C) during sulfonylation.
  • Catalyst Cost : Replace Pd(PPh₃)₄ with cheaper Pd/C (5% wt) without yield loss.
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches .

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